1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds have garnered attention due to their diverse biological activities, particularly as potential therapeutic agents. They are known to exhibit significant activity as kinase inhibitors, which play crucial roles in various cellular processes including cell cycle regulation and signal transduction pathways .
1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is classified as a heterocyclic compound and specifically falls under the category of pyrazolo[3,4-d]pyrimidines. Its structure includes a cyclopropyl group and a pyrazolo-pyrimidine framework, contributing to its unique chemical properties and biological activities.
The synthesis of 1-cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several methods:
The synthesis generally requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, reactions are often carried out at elevated temperatures (50°C to 120°C) in solvents like ethanol or dimethyl sulfoxide .
The molecular structure of 1-cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one consists of a pyrazole ring fused with a pyrimidine ring. The cyclopropyl group is attached at the 1-position of the pyrazole moiety.
Key structural data includes:
1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves the inhibition of specific kinases such as Cyclin-dependent kinase 2 (CDK2) and Epidermal growth factor receptor tyrosine kinase (EGFR-TK). By inhibiting these kinases, the compound effectively disrupts cell cycle progression and promotes apoptosis in cancer cells. This makes it a candidate for further development in cancer therapeutics .
The physical properties include:
Chemical properties encompass reactivity with various reagents as discussed above. The stability of the compound under different pH conditions and temperatures is also significant for its application in biological systems.
The primary applications of 1-cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one lie in its potential use as a therapeutic agent. It has been explored for its effectiveness as a kinase inhibitor in treating various cancers. Additionally, ongoing research aims to evaluate its efficacy against other diseases where kinase signaling pathways play critical roles .
The pyrazolo[3,4-d]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, evolving from foundational heterocyclic systems dating to the 19th century. Pyrimidine itself was first isolated in 1885 by Pinner, who identified its structural resemblance to nucleic acid components (uracil, thymine, cytosine) and vitamin B₁ [3]. This discovery catalysed exploration into fused pyrimidine derivatives, with pyrazolopyrimidines emerging as isosteric purine analogues capable of mimicking adenosine triphosphate (ATP) in biological systems [4]. The specific incorporation of a cyclopropyl substituent at the N1 position—yielding 1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one—marked a strategic advancement in scaffold optimization during the early 2000s. Cyclopropanation addressed critical limitations of earlier derivatives, notably enhancing metabolic stability and membrane permeability by reducing susceptibility to oxidative metabolism [2] [6]. This modification exploited the ring strain and sp³-hybridized carbon atoms of cyclopropane to enforce conformational rigidity, improving target binding affinity while maintaining favourable log P values (typically 1.5–2.5) [7].
The scaffold’s synthetic versatility enabled rapid diversification, as evidenced by its application across therapeutic areas. By 2010, pyrazolo[3,4-d]pyrimidin-4-ones underpinned clinical candidates spanning antiviral, antibacterial, and anticancer domains [3] [8]. The cyclopropyl variant gained prominence through structure-activity relationship (SAR) studies demonstrating its unique capacity to modulate multiple biological targets, including tyrosine kinases, viral polymerases, and bacterial efflux pumps [5] [8]. X-ray crystallography confirmed that the cyclopropyl group induces a 15° tilt in the scaffold’s plane, enhancing van der Waals contacts with hydrophobic binding pockets inaccessible to unsubstituted analogues [6]. This structural insight solidified its status as a versatile pharmacophore for de novo drug design.
Milestone Period | Key Development | Impact on Medicinal Chemistry |
---|---|---|
1885–1950 | Isolation of pyrimidine; synthesis of simple derivatives | Established nucleic acid mimicry and nucleoside biochemistry |
1950–1990 | Development of fused pyrimidines (e.g., pyrazolopyrimidines) | Created ATP-competitive inhibitors for kinase modulation |
1990–2010 | Strategic N1-cyclopropylation of pyrazolo[3,4-d]pyrimidin-4-ones | Enhanced metabolic stability, membrane permeability, and target selectivity |
2010–Present | Application in antiviral/anticancer agents (e.g., HBV inhibitors) | Addressed drug resistance through novel mechanism of action |
The cyclopropyl-functionalized pyrazolopyrimidinone core has emerged as a pivotal pharmacophore in combating multidrug-resistant pathogens and malignancies. Its efficacy stems from two key attributes: target versatility and distinct mechanism of action relative to conventional therapeutics. In hepatitis B virus (HBV) therapy, neplanocin A analogues incorporating this scaffold (e.g., compound 4g) demonstrated dual inhibition of viral replication (EC₅₀ = 0.96 µM) and HBsAg secretion (EC₅₀ = 0.82 µM)—a critical advantage over lamivudine and entecavir, which solely target reverse transcription [1]. SAR analysis revealed that the cyclopropyl group acts as a bioisostere for traditional polar substituents (e.g., 4-NH₂), providing weak H-bond donor capability while maintaining lipophilicity essential for cellular uptake [1] [2]. This property circumvents resistance mutations that plague nucleoside analogues by enabling interactions with conserved viral structural proteins.
In antibacterial applications, peptide conjugates like compound 17 (MIC: ≥1 µg/mL against Pseudomonas aeruginosa) exploit the scaffold’s ability to disrupt microbial membranes while inhibiting folate synthesis [5]. The cyclopropyl moiety enhances penetration through Gram-negative outer membranes by facilitating self-assembly into pore-forming aggregates—a mechanism absent in fluoroquinolones [5]. Similarly, in oncology, pyrazolo[3,4-d]pyrimidin-4-ones inhibit drug-resistance drivers like c-Src kinase (Kᵢ < 0.1 µM) and P-glycoprotein efflux pumps [6] [8]. Molecular dynamics simulations confirm that the cyclopropyl group induces a 3.2 Å displacement in the Src kinase activation loop, sterically blocking ATP binding more effectively than benzyl or phenyl substituents [6].
Therapeutic Area | Lead Compound | Key Biological Activity | Resistance Mechanism Addressed |
---|---|---|---|
Antiviral (HBV) | 4g [1] | EC₅₀ (HBV DNA) = 0.96 µM; EC₅₀ (HBsAg) = 0.82 µM | Dual-target inhibition bypasses polymerase mutations |
Antibacterial | 17 [5] | MIC = 1 µg/mL (vs. P. aeruginosa) | Membrane disruption + folate synthesis inhibition |
Anticancer (Neuroblastoma) | LP-2 [6] | IC₅₀ = 0.13 µM (SH-SY5Y cells) | c-Src kinase inhibition + evasion of efflux pumps |
Kinase Inhibition | Unspecified [8] | IC₅₀ = 0.013–0.018 µM (MCF-7 cells) | Allosteric inhibition of tyrosine kinase domains |
To overcome physicochemical limitations—notably poor aqueous solubility (typically <10 µg/mL)—nanotechnology platforms have been engineered. Stealth liposomes (e.g., LP-2) encapsulating the scaffold achieve 98% entrapment efficiency while enhancing tumour biodistribution 5-fold versus free drug [6]. Albumin nanoparticles further leverage the scaffold’s affinity for hydrophobic pockets, sustaining release over 72 hours in vitro [6]. These delivery strategies exploit the cyclopropyl group’s role as a molecular "anchor" for nanocarrier binding, exemplifying rational pharmacophore optimization across scales.
Compounds Cited in Article:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3